2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride
Description
The compound 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is a piperazine derivative featuring a benzoyl group substituted with chlorine and fluorine at positions 2 and 6, respectively, and a furan-2-yl ethanol moiety. The hydrochloride salt form enhances solubility and stability, making it suitable for further biological evaluation.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3.ClH/c18-12-3-1-4-13(19)16(12)17(23)21-8-6-20(7-9-21)11-14(22)15-5-2-10-24-15;/h1-5,10,14,22H,6-9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEUVDFHQYZEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=C(C=CC=C3Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple steps, starting with the preparation of the furan and piperazine derivatives. The key steps include:
Formation of the furan derivative: This can be achieved through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the piperazine derivative: This involves the reaction of ethylenediamine with appropriate alkylating agents.
Coupling reaction: The furan and piperazine derivatives are then coupled with (2-Chloro-6-fluorophenyl)methanone under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids or other strong oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Lactones, aldehydes, and carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted aromatic and heterocyclic compounds.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including Escherichia coli and Staphylococcus aureus, demonstrating promising Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin. This suggests its potential as a new antimicrobial agent in clinical settings.
Anticancer Potential
The compound's anticancer activity has been explored through several studies focusing on its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown efficacy in inhibiting cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation. In vitro assays have demonstrated that it significantly reduces the viability of various cancer cell lines, indicating its potential for further development in oncology.
Case Study 1: Antibacterial Efficacy
A study highlighted the antibacterial efficacy of derivatives of this compound, reporting MIC values that indicate potent inhibitory effects on bacterial growth. The results suggest that modifications in the chemical structure can enhance antibacterial activity, providing insights for future drug development.
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines revealed that the compound significantly reduced cell viability. This reduction was associated with the inhibition of specific signaling pathways involved in cancer progression, underscoring its potential as an anticancer therapeutic agent.
Case Study 3: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicated that alterations in the piperazine ring and the introduction of halogen atoms can enhance biological activity. This knowledge is critical for guiding future synthetic strategies aimed at optimizing the compound's efficacy.
Mechanism of Action
The mechanism of action of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting key enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to alter cellular responses.
Disrupting cellular processes: Affecting DNA replication, protein synthesis, and other vital cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 2-chloro-6-fluorobenzoyl and furan-2-yl ethanol substituents. Below is a comparative analysis with related piperazine derivatives:
| Compound Name | Key Substituents | Synthesis Yield | Key Features | Reference |
|---|---|---|---|---|
| 7-(4-(2-(4-Chlorobenzyloxyimino)-2-(furan-2-yl)ethyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid | Furan-2-yl, 4-chlorobenzyloxyimino, fluoroquinolone core | 85% | High yield; antimicrobial activity inferred from fluoroquinolone structure | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Furan-2-yl, 4-aminophenyl | Not reported | Two-step synthesis (nucleophilic substitution + nitro reduction) | |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate | 2-Fluorobenzoyl, 4-hydroxyphenyl ketone | 48% | Lower yield due to multi-step synthesis; crystallographic data available | |
| 2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride | Aminoethyl, ethanol groups | Not reported | Hydrochloride salt enhances solubility; potential CNS applications |
Physicochemical and Functional Properties
- Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like 4-(4-aminophenyl)piperazin-1-ylmethanone, which lacks ionizable groups .
- Stability : The 2-chloro-6-fluorobenzoyl group may enhance metabolic stability relative to unsubstituted benzoyl derivatives, as halogenation often reduces oxidative degradation .
Biological Activity
The compound 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C18H21ClFN5O
- Molecular Weight : 377.8 g/mol
- IUPAC Name : (2-chloro-6-fluorophenyl)-[4-(piperazin-1-yl)ethyl]methanol hydrochloride
- CAS Number : 923682-09-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine ring and the chlorofluorobenzoyl moiety are essential for binding to specific targets, which modulates their activity and leads to various biological effects. The compound's structure allows it to exhibit both antibacterial and antitumor properties.
Antibacterial Activity
Recent studies have demonstrated that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 40 µM |
| Escherichia coli | 70 µM |
| Proteus mirabilis | 50 µM |
These results indicate that while the compound shows promising antibacterial effects, it is less potent than standard antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli and 4 µM against S. aureus .
Antitumor Activity
In vitro studies have also suggested potential antitumor effects, particularly in cell lines deficient in BRCA2. The compound has shown selective cytotoxicity in these cells, with IC50 values ranging from 0.5 to 1 µM . This selectivity indicates a potential therapeutic avenue for treating certain types of cancers.
Study 1: Antibacterial Efficacy
A study conducted on various hybrid compounds derived from the base structure of this compound reported MIC values ranging from 20 to 40 µM against multi-drug resistant strains of S. aureus. The study highlighted the importance of structural modifications in enhancing antibacterial potency .
Study 2: Antitumor Effects
Another investigation focused on the compound's effects on BRCA2-deficient cells, where it was found that it could inhibit cell proliferation significantly compared to control groups. The study utilized crystal structure analysis to elucidate the binding interactions at the molecular level, providing insights into its mechanism of action .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and what challenges arise during its synthesis?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperazine derivative with 2-chloro-6-fluorobenzoyl chloride, followed by introducing the furan-ethanol moiety. Key challenges include controlling regioselectivity during benzoylation and minimizing side reactions from the furan group’s sensitivity to acidic conditions. Purification often requires gradient column chromatography (silica gel, ethyl acetate/hexane) due to polar byproducts .
Q. How should researchers handle this compound to ensure safety and stability?
The compound is classified as acutely toxic (oral, dermal) and a respiratory irritant. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the benzoyl group. Monitor for discoloration or precipitate formation as signs of degradation .
Q. What analytical methods are suitable for confirming the compound’s identity and purity?
Use a combination of:
Q. What solvents and conditions optimize its solubility for in vitro assays?
The hydrochloride salt enhances water solubility. For cell-based assays, dissolve in DMSO (≤0.1% final concentration) and dilute with PBS (pH 7.4). For hydrophobic environments (e.g., lipid membranes), use ethanol or PEG-400. Pre-filter (0.22 µm) to remove particulates .
Q. How can researchers assess acute toxicity in preclinical models?
Follow OECD Guideline 423: Administer graded doses (10–300 mg/kg) to rodents via oral gavage. Monitor for 14 days for mortality, weight loss, or neurological effects. Histopathology of liver/kidney tissues is critical due to potential hepatorenal toxicity from the chloro-fluorobenzoyl group .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?
- Replace the furan ring with a bioisostere (e.g., thiophene) to reduce oxidative metabolism.
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoyl moiety to slow hepatic CYP450-mediated degradation.
- Use deuterium labeling at vulnerable positions (e.g., benzylic hydrogens) to prolong half-life .
Q. What strategies resolve contradictions in reported IC₅₀ values across pharmacological studies?
- Purity Verification : Reanalyze batches via HPLC to exclude impurities (e.g., unreacted piperazine).
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ions).
- Receptor Density Control : Normalize activity to receptor expression levels (qPCR/Western blot) .
Q. How does the piperazine ring’s conformation influence binding to serotonin/dopamine receptors?
Molecular dynamics simulations show that the chair conformation of piperazine maximizes hydrogen bonding with Asp3.32 in transmembrane helix 3 of GPCRs. Substituents at the 4-position (e.g., benzoyl) stabilize this conformation, enhancing affinity. Compare with constrained analogs (e.g., bicyclic piperazines) to validate .
Q. What degradation pathways occur under accelerated stability conditions, and how are they mitigated?
Q. How can process control methodologies improve yield during scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
